Fengping Yi,
Kaiwen Wu,
Genfa Yu,
Chang Su
PMID: 34229175
DOI:
10.1016/j.colsurfb.2021.111954
Abstract
This study investigated a novel antioxidant and antimicrobial Pickering emulsion stabilized by soy protein isolate (SPI) and gallic acid (GA) as an excellent protective delivery medium for lipophilic functional food. SPI-GA complex nanoparticles were fabricated by a covalent cross-linking mechanism under alkaline conditions with a small particle size (42.93-24.91 nm) and high zeta potential (26.92-38.58 -mV), which led to improved stability at high GA concentrations. Without the addition of preservatives, it was found that SPI-GA complex nanoparticles have a certain antimicrobial ability. Using these nanoparticles as the only stabilizers, outstanding antioxidant and antimicrobial Pickering emulsions could be easily prepared, and they had a small droplet size (948.09-457.82 nm), great stability and inhibited lipid peroxidation and antibacterial ability. Oxidation and microbial protection proceeded in a GA concentration-dependent manner. This study provides a novel way to prepare functionalized Pickering emulsions as delivery media for functional lipophilic raw materials.
Sonja Sterneder,
Verena Stoeger,
Celina Angela Dugulin,
Kathrin Ingrid Liszt,
Antonella Di Pizio,
Karin Korntheuer,
Andreas Dunkel,
Reinhard Eder,
Jakob Peter Ley,
Veronika Somoza
PMID: 34460245
DOI:
10.1021/acs.jafc.1c03061
Abstract
Red wine is rich in phenolic compounds, which chiefly determine its characteristic taste. One of its major phenolic acid constituents for which an astringency, yet no clear contribution to bitter taste has been reported, is gallic acid (GA). In previous studies, we have demonstrated bitter-tasting constituents to regulate cellular proton secretion (PS) as a key mechanism of gastric acid secretion via activation of bitter taste sensing receptors (TAS2Rs). Here, we hypothesized a contributing role of GA to the red wine-stimulated effect on PS in human gastric tumor cells (HGT-1 cells). Sensory analyses revealed that 10 μM GA as the lowest concentration tested more bitter than tap water, with increasing bitter ratings up to 1000 μM. In HGT-1 cells, the concentration of 10 μM GA evoked the most pronounced effect on PS secretion, either when added to cells as in-water solution or when spiked to a red wine matrix. GA-spiking of Zweigelt and Blaufränkisch red wine samples up to a concentration of 10 μM resulted in an equally stimulated PS, whereas the non-GA-spiked wine samples demonstrated contrary effects on PS, indicating a functional role of GA on PS. Involvement of TAS2R4 in the GA-induced PS was verified by means of an HGT-1 homozygote CRISPR-Cas9 TAS2R4 knockout approach. Moreover, gene expression analyses revealed GA to increase
. These results demonstrate a functional role of TAS2R4 in GA-evoked PS as a key mechanism of gastric acid secretion aiding digestion. Moreover, our data provide mechanistic insights, which will help to produce stomach-friendly red wines.
Jhing-Ee Gan,
Chai-Yee Chin
PMID: 34249341
DOI:
10.12688/f1000research.52528.1
Abstract
A dramatic growth in the prevalence of chronic wounds due to diabetes has represented serious global health care and economic issues. Hence, there is an imperative need to develop an effective and affordable wound dressing for chronic wounds. Recent research has featured the potential of bioactive compound gallic acid (GA) in the context of wound recovery due to their safety and comparatively low cost. However, there is a scarcity of research that focuses on formulating GA into a stable and functional hydrocolloid film dressing. Thus, this present study aimed to formulate and characterise GA-loaded alginate-based hydrocolloid film dressing which is potentially used as low to medium suppurating chronic wound treatment.
The hydrocolloid composite films were pre-formulated by blending sodium alginate (SA) with different combinations of polymers. The hydrocolloid films were developed using solvent-casting method and the most satisfactory film formulation was further incorporated with various GA concentrations (0.1%, 0.5% and 1%). The drug-loaded films were then characterised for their physicochemical properties to assess their potential use as drug delivery systems for chronic wound treatment.
In the pre-formulation studies, sodium alginate-pectin (SA-PC) based hydrocolloid film was found to be the most satisfactory, for being homogenous and retaining smoothness on surface along with satisfactory film flexibility. The SA-PC film was chosen for further loading with GA in 0.1%, 0.5% and 1%. The characterisation studies revealed that all GA-loaded films possess superior wound dressing properties of acidic pH range (3.97-4.04), moderate viscosity (1600 mPa-s-3198 mPa-s), optimal moisture vapor transmission rate (1195 g/m
/day, 1237g/m
day and 1112 g/m
/day), slower moisture absorption and film expansion rate and no chemical interaction between the GA and polymers under FTIR analysis.
An SA-PC hydrocolloid film incorporated with gallic acid as a potentially applicable wound dressing for low to medium suppurating chronic wounds was successfully developed.
Vincent Binette,
Sébastien Côté,
Mohamed Haddad,
Phuong Trang Nguyen,
Sébastien Bélanger,
Steve Bourgault,
Charles Ramassamy,
Roger Gaudreault,
Normand Mousseau
PMID: 34223589
DOI:
10.1039/d1cp01790j
Abstract
The COVID-19 disease caused by the virus SARS-CoV-2, first detected in December 2019, is still emerging through virus mutations. Although almost under control in some countries due to effective vaccines that are mitigating the worldwide pandemic, the urgency to develop additional vaccines and therapeutic treatments is imperative. In this work, the natural polyphenols corilagin and 1,3,6-tri-O-galloy-β-d-glucose (TGG) are investigated to determine the structural basis of inhibitor interactions as potential candidates to inhibit SARS-CoV-2 viral entry into target cells. First, the therapeutic potential of the ligands are assessed on the ACE2/wild-type RBD. We first use molecular docking followed by molecular dynamics, to take into account the conformational flexibility that plays a significant role in ligand binding and that cannot be captured using only docking, and then analyze more precisely the affinity of these ligands using MMPBSA binding free energy. We show that both ligands bind to the ACE2/wild-type RBD interface with good affinities which might prevent the ACE2/RBD association. Second, we confirm the potency of these ligands to block the ACE2/RBD association using a combination of surface plasmon resonance and biochemical inhibition assays. These experiments confirm that TGG and, to a lesser extent, corilagin, inhibit the binding of RBD to ACE2. Both experiments and simulations show that the ligands interact preferentially with RBD, while weak binding is observed with ACE2, hence, avoiding potential physiological side-effects induced by the inhibition of ACE2. In addition to the wild-type RBD, we also study numerically three RBD mutations (E484K, N501Y and E484K/N501Y) found in the main SARS-CoV-2 variants of concerns. We find that corilagin could be as effective for RBD/E484K but less effective for the RBD/N501Y and RBD/E484K-N501Y mutants, while TGG strongly binds at relevant locations to all three mutants, demonstrating the significant interest of these molecules as potential inhibitors for variants of SARS-CoV-2.
Yuting Zhang,
Liangmin Ning,
Dameng Gao,
Dandan Jia,
Wen Gu,
Xin Liu
PMID: 34215078
DOI:
10.1016/j.talanta.2021.122588
Abstract
In this work, a core-shell structured upconversion nanoparticles@zeolitic imidazolate frameworks (ZIF-8) fluorescent nanoprobe (NaErF
:Tm@SiO
@ZIF-8) has been designed for the detection of gallic acid (GA). The mechanism is according to the 3, 3', 5, 5'-tetramethylbenzidine (TMB) can be oxidized to oxidized TMB (oxTMB) by Ag
. Under 980 nm laser excitation, NaErF
:Tm@SiO
@ZIF-8 can emit red light at 652 nm, which have a good overlap with the absorption spectra of oxTMB, resulting in the fluorescence quenching at 652 nm. Continually adding GA into the above solution, oxTMB will restore to TMB, and the fluorescence intensity at 652 nm gradually recovers, which can realize the detection towards GA. The linear detection range of GA is from 0 to 30 μM, and the limit of detection (LOD) of GA is 0.35 μM. The ZIF-8 can largely enhance the sensitivity of the nanoprobe, due to the physical absorption and the electrostatic attraction between ZIF-8 and the oxTMB. More importantly, this is the first time to realize the detection of GA with high sensitivity by using upconversion fluorescence. Besides, we have realized the analysis of GA in real samples, which certify the feasible of the nanoprobe in potential applications.
Eriko Ohgitani,
Masaharu Shin-Ya,
Masaki Ichitani,
Makoto Kobayashi,
Takanobu Takihara,
Masaya Kawamoto,
Hitoshi Kinugasa,
Osam Mazda
PMID: 34208050
DOI:
10.3390/molecules26123572
Abstract
Potential effects of tea and its constituents on SARS-CoV-2 infection were assessed in vitro. Infectivity of SARS-CoV-2 was decreased to 1/100 to undetectable levels after a treatment with black tea, green tea, roasted green tea, or oolong tea for 1 min. An addition of (-) epigallocatechin gallate (EGCG) significantly inactivated SARS-CoV-2, while the same concentration of theasinensin A (TSA) and galloylated theaflavins including theaflavin 3,3'-di-
-gallate (TFDG) had more remarkable anti-viral activities. EGCG, TSA, and TFDG at 1 mM, 40 µM, and 60 µM, respectively, which are comparable to the concentrations of these compounds in tea beverages, significantly reduced infectivity of the virus, viral RNA replication in cells, and secondary virus production from the cells. EGCG, TSA, and TFDG significantly inhibited interaction between recombinant ACE2 and RBD of S protein. These results suggest potential usefulness of tea in prevention of person-to-person transmission of the novel coronavirus.
Hui-Ju Chen,
Fan-Jhen Dai,
Cheng-You Chen,
Siao-Ling Fan,
Ji-Hong Zheng,
Yu-Chun Huang,
Chi-Fai Chau,
Yung-Sheng Lin,
Chin-Shuh Chen
PMID: 34204643
DOI:
10.3390/molecules26123605
Abstract
Plant-derived protein hydrolysates have potential applications in nutrition. Rice protein hydrolysates (RPHs), an excellent source of proteins, have attracted attention for the development of cosmeceuticals. However, few studies have reported the potential application of RPH in analysis, and this study examined their antioxidant activities and the inhibitory activities of skin aging enzymes. The results indicated that the total phenolic and flavonoid concentrations were 2.06 ± 0.13 mg gallic acid equivalent/g RPHs and 25.96 ± 0.52 µg quercetin equivalent/g RPHs, respectively. RPHs demonstrated dose-dependent activity for scavenging free radicals from 1,1-diphenyl-2-picrylhydrazyl [half-maximal inhibitory concentration (IC50) = 42.58 ± 2.1 mg/g RPHs] and 2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (IC50 = 2.11 ± 0.88 mg/g RPHs), dose-dependent reduction capacity (6.95 ± 1.40 mg vitamin C equivalent/g RPHs) and oxygen radical absorbance capacity (473 µmol Trolox equivalent/g RPHs). The concentrations of the RPH solution required to achieve 50% inhibition of hyaluronidase and tyrosinase activities were determined to be 8.91 and 107.6 mg/mL, respectively. This study demonstrated that RPHs have antioxidant, antihyaluronidase, and antityrosinase activities for future cosmetic applications.